Thiourea-13C,15N2

概述

描述

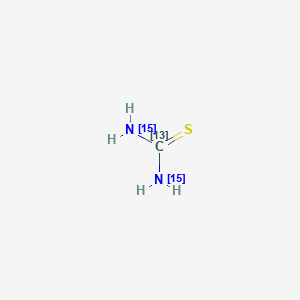

Thiourea-13C,15N2 (CAS 285977-83-5) is a stable isotope-labeled derivative of thiourea (NH₂CSNH₂), where the carbon atom and both nitrogen atoms are replaced with their heavy isotopes (¹³C and ¹⁵N). This modification preserves the chemical reactivity of thiourea while enabling precise tracking in metabolic studies, quantitative analysis, and advanced imaging techniques. Its molecular formula is CH₄N₂S, with a molecular weight of 76.12 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea-13C,15N2 typically involves the reaction of isotopically labeled ammonium thiocyanate (NH4SCN) with isotopically labeled ammonia (NH3). The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes carbon-13 and nitrogen-15 into the thiourea molecule. The general reaction can be represented as:

NH4SCN+NH3→H2N13CS15NH2

The reaction is usually performed in an aqueous medium at a temperature range of 50-70°C, followed by crystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to ensure the final product’s isotopic purity and chemical purity. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale applications in research and industry .

化学反应分析

Types of Reactions

Thiourea-13C,15N2 undergoes various chemical reactions, including:

Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.

Reduction: It can be reduced to form thiocyanate or other related compounds.

Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH2R) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Thiourea dioxide (H2NCSO2NH2)

Reduction: Ammonium thiocyanate (NH4SCN)

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

科学研究应用

Thiourea-13C,15N2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the flow of carbon and nitrogen in biochemical pathways.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic fate of new drugs.

作用机制

The mechanism of action of Thiourea-13C,15N2 involves its interaction with various biological targets due to its versatile structure. The isotopic labeling allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes. This provides insights into cellular functions and disease mechanisms. Thiourea and its derivatives have been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

相似化合物的比较

Thiourea (Non-Isotopic)

Key Differences :

- Isotopic Composition : Lacks ¹³C and ¹⁵N labeling.

- Applications : Primarily used in organic synthesis (e.g., thiolation reactions) and as a ligand in metal complexes (e.g., antimicrobial copper or nickel complexes) .

- Research Findings: Non-isotopic thiourea cannot track metabolic pathways or quantify nitrogen/carbon fluxes, limiting its utility in tracer studies .

Thiourea-15N2 (CAS 287476-21-5)

Key Differences :

- Applications : Focused on nitrogen-centric studies, such as nitrogen fixation or nitrification processes. However, commercial ¹⁵N₂ gas stocks are prone to contamination (e.g., ¹⁵N-ammonium or nitrate), which can skew results in nitrogen fixation assays .

- Research Relevance : Used in microbial studies where nitrogen metabolism is monitored, but contamination risks necessitate rigorous purity checks .

Thiourea-13C (CAS 113899-66-4)

Key Differences :

- Isotopic Composition : Contains ¹³C but natural-abundance nitrogen.

- Applications : Carbon tracing in organic synthesis or environmental studies. For example, it can track sulfur-mediated carbon transfer in soil systems.

- Physical Properties : Similar to urea-13C,15N2, isotopic labeling in thiourea-13C may enhance NMR sensitivity but requires solvent optimization (e.g., D₂O vs. H₂O) to maximize relaxation times .

Urea-13C,15N2

Key Differences :

- Structural Variation : Replaces sulfur with oxygen, increasing polarity and solubility.

- Applications : Widely used in hyperpolarized MRI due to its long T₂ relaxation time in D₂O (34.61 s vs. 20.12 s in H₂O). Thiourea-13C,15N2 may exhibit similar solvent-dependent relaxation but with distinct kinetics due to sulfur’s electron-rich nature .

- Synthesis : Both urea- and this compound are synthesized via isotopic substitution during precursor reactions, but urea derivatives are more prevalent in clinical imaging .

Complex Isotope-Labeled Derivatives (e.g., Thymidine-13C,15N2, Chlorothiazide-13C,15N2)

Key Differences :

- Structural Complexity : These compounds incorporate thiourea moieties into larger molecules (e.g., nucleosides or diuretics).

- Applications :

- Synthesis : Requires multi-step isotopic incorporation, increasing cost and complexity compared to this compound .

Data Tables

Table 1: Isotopic Composition and Key Properties

Table 2: Research Findings and Challenges

生物活性

Thiourea-13C,15N2 is a stable isotope-labeled compound that has garnered attention in various fields of biological research. The incorporation of carbon-13 and nitrogen-15 isotopes enhances the compound's utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of stable isotopes. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.

Table 1: Chemical Composition

| Element | Symbol | Atomic Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|

| Carbon | C | 13.00 | 32.50 |

| Hydrogen | H | 1.01 | 4.17 |

| Nitrogen | N | 15.00 | 41.67 |

| Sulfur | S | 32.07 | 12.50 |

Thiourea derivatives have been studied for their biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism often involves the inhibition of enzymes critical for cellular functions or interference with nucleic acid synthesis.

Antibacterial Activity

Research indicates that thiourea compounds exhibit significant antibacterial effects against various pathogens. The incorporation of stable isotopes like carbon-13 and nitrogen-15 can enhance the understanding of these mechanisms through advanced imaging techniques.

Case Study: Antibacterial Efficacy

A study published in Current Science explored the antibacterial properties of thiourea derivatives, including this compound. The findings demonstrated that these compounds effectively inhibited bacterial growth in vitro.

Table 2: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Thiourea-13C | Staphylococcus aureus | 20 |

| Urea | Pseudomonas aeruginosa | 10 |

Metabolic Studies

The isotopic labeling in this compound allows researchers to trace metabolic pathways in living organisms. This application is particularly useful in cancer research, where understanding how tumors metabolize nutrients can inform treatment strategies.

Research Findings

A study highlighted in Molecules investigated the metabolic fate of thiourea derivatives using NMR spectroscopy. The results showed that this compound was readily incorporated into metabolic pathways, providing insights into its bioavailability and interaction with cellular systems.

Table 3: Metabolic Pathway Analysis

| Pathway | Metabolite | Detection Method |

|---|---|---|

| Glycolysis | Lactate | NMR |

| Urea Cycle | Urea | Mass Spectrometry |

| Amino Acid Metabolism | Glutamate | LC-MS |

常见问题

Q. How should researchers design experiments using Thiourea-<sup>13</sup>C,<sup>15</sup>N2 as a dual isotopic tracer in nitrogen metabolic studies?

Basic Research Question

Begin by defining clear objectives, such as tracking nitrogen assimilation pathways or quantifying metabolic flux. Use controlled systems (e.g., lysimeters or bioreactors) to isolate variables like pH, temperature, and microbial activity . Ensure baseline measurements of unlabeled systems to distinguish background noise. Incorporate replicates to account for biological variability and validate isotopic incorporation via techniques like LC-IRMS (Liquid Chromatography-Isotope Ratio Mass Spectrometry) . Reference experimental design frameworks that emphasize precision in data collection and resource allocation .

Q. What analytical techniques validate the isotopic purity and incorporation of <sup>13</sup>C and <sup>15</sup>N in Thiourea-<sup>13</sup>C,<sup>15</sup>N2?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use <sup>15</sup>N and <sup>13</sup>C NMR to confirm structural integrity and isotopic enrichment. For example, analyze splitting patterns in DMSO-d6 solutions to detect isotopic shifts .

- Mass Spectrometry (MS) : Employ high-resolution MS or NeuCode SILAC (Neutron Encoding Stable Isotope Labeling by Amino Acids in Cell Culture) to resolve isotopic clusters and quantify label incorporation .

- LC-IRMS : Combine chromatographic separation with isotopic ratio detection to assess purity and trace contamination .

Q. How can contamination from <sup>15</sup>N-labeled impurities (e.g., NH4<sup>+</sup>, NO3<sup>-</sup>) be controlled in Thiourea-<sup>13</sup>C,<sup>15</sup>N2 experiments?

Advanced Research Question

Commercial <sup>15</sup>N2 stocks often contain contaminants that skew fixation rate calculations . Mitigate risks by:

- Pre-purifying <sup>15</sup>N2 gas using scrubbers or filters to remove reactive nitrogen species.

- Implementing continuous monitoring via in situ mass spectrometry to track <sup>15</sup>NH4<sup>+</sup> dynamics during experiments .

- Including rigorous negative controls (e.g., <sup>14</sup>N2 blanks) to quantify background contamination.

Q. What methodological considerations are critical when comparing <sup>15</sup>N2 fixation techniques (e.g., bubble injection vs. enriched water) in studies involving Thiourea-<sup>13</sup>C,<sup>15</sup>N2?

Advanced Research Question

- Error Analysis : The bubble method underestimates fixation rates by up to 72% due to incomplete <sup>15</sup>N2 dissolution, especially in short incubations . Use dissolved <sup>15</sup>N2 calibration curves to correct measurements.

- Equilibrium Phase : Allow sufficient time for gas-liquid equilibration to avoid systematic errors.

- Cross-Validation : Pair isotopic tracer results with acetylene reduction assays to resolve discrepancies .

Q. How should researchers conduct a literature review to identify gaps in Thiourea-<sup>13</sup>C,<sup>15</sup>N2 applications?

Basic Research Question

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over commercial databases. Avoid unreliable platforms like *benchchem.com * (as noted in guidelines).

- Keyword Strategies : Use terms like "isotopic tracer," "nitrogen cycling," and "dual-labeling" with Boolean operators to refine searches .

- Gap Analysis : Compare methodologies across studies (e.g., fixation protocols, analytical techniques) to highlight unresolved challenges .

Q. How can <sup>15</sup>N2 tracer methods be integrated with <sup>13</sup>C metabolic flux analysis in complex biological systems?

Advanced Research Question

Design multi-phase experiments where Thiourea-<sup>13</sup>C,<sup>15</sup>N2 serves as a dual tracer. For example:

- Track <sup>13</sup>C in metabolic intermediates (e.g., amino acids) via GC-MS while quantifying <sup>15</sup>N incorporation into biomass .

- Use compartmentalized models to differentiate extracellular <sup>15</sup>N2 fixation from intracellular <sup>13</sup>C metabolic pathways .

Q. What are the best practices for replicating published results using Thiourea-<sup>13</sup>C,<sup>15</sup>N2 in synthetic chemistry?

Basic Research Question

- Protocol Standardization : Document reagent purity, reaction conditions (e.g., reflux time in TFA), and isotopic enrichment levels .

- Data Reproducibility : Share raw NMR/MS spectra and calibration datasets to enable cross-validation .

- Error Reporting : Quantify deviations in isotopic ratios (e.g., ±0.5% for <sup>15</sup>N) and their impact on conclusions .

Q. How can cross-contamination between <sup>15</sup>N2 and <sup>14</sup>N2 be quantified in fixation experiments using Thiourea-<sup>13</sup>C,<sup>15</sup>N2?

Advanced Research Question

-

Isotopic Dilution Assays : Spike samples with known <sup>15</sup>N/<sup>14</sup>N ratios to create standard curves.

-

Mass Balance Calculations : Use the formula:

Adjust for atmospheric <sup>14</sup>N2 intrusion using sealed incubation systems .

Q. What statistical approaches are recommended for analyzing dual isotopic (<sup>13</sup>C/<sup>15</sup>N) data from Thiourea-<sup>13</sup>C,<sup>15</sup>N2 tracer studies?

Basic Research Question

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify correlations between <sup>13</sup>C and <sup>15</sup>N enrichment patterns.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in flux calculations arising from isotopic impurity .

- Bayesian Modeling : Estimate posterior probabilities for metabolic pathway activation based on dual-label incorporation rates .

Q. How to design multi-phase experiments using Thiourea-<sup>13</sup>C,<sup>15</sup>N2 to study nitrogen cycling in heterogeneous environments?

Advanced Research Question

- Phase 1 : Label soil or aquatic microcosms with Thiourea-<sup>13</sup>C,<sup>15</sup>N2 under controlled conditions to quantify short-term assimilation .

- Phase 2 : Transition to field studies using <sup>15</sup>N-GF (Gas Flow) systems to measure N2 emissions with high temporal resolution .

- Phase 3 : Integrate metagenomic data to link isotopic patterns to microbial community dynamics .

属性

IUPAC Name |

bis(15N)(azanyl)(113C)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583986 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-83-5 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。